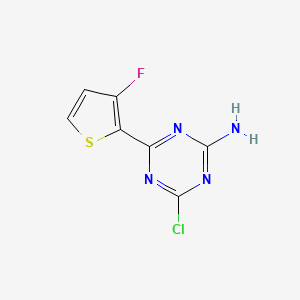
4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group, a fluorothiophene moiety, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination of the triazine ring is achieved using chlorinating agents such as phosphorus oxychloride (POCl3).
Attachment of the Fluorothiophene Moiety: The fluorothiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene moiety.
Coupling Reactions: The fluorothiophene moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride (POCl3)
Coupling Catalysts: Palladium-based catalysts
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(2-thiophen-2-yl)-1,3,5-triazin-2-amine: Similar structure but lacks the fluorine atom.
4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine: Contains a methyl group instead of a fluorine atom.
4-Chloro-6-(3-bromothiophen-2-yl)-1,3,5-triazin-2-amine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
4-Chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C7H4ClFN4S |
|---|---|
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
4-chloro-6-(3-fluorothiophen-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4ClFN4S/c8-6-11-5(12-7(10)13-6)4-3(9)1-2-14-4/h1-2H,(H2,10,11,12,13) |
Clave InChI |
PAZNDPNZAULRAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1F)C2=NC(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


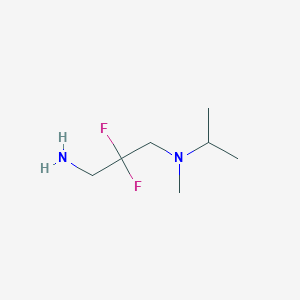
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
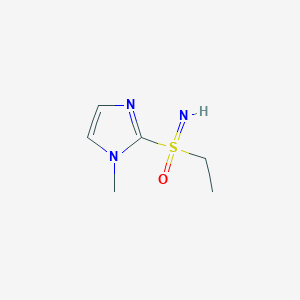
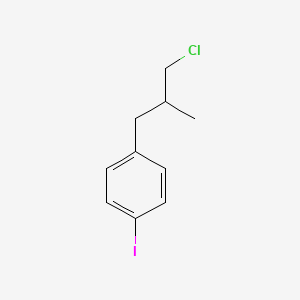



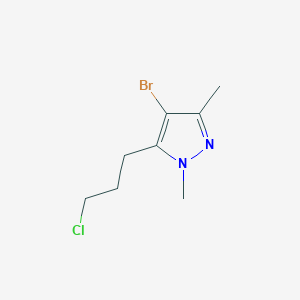
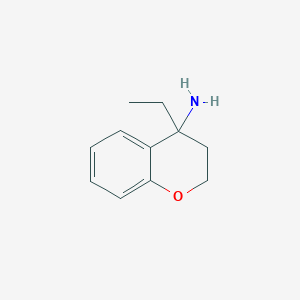
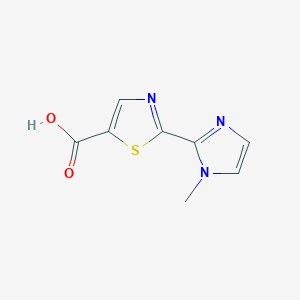
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
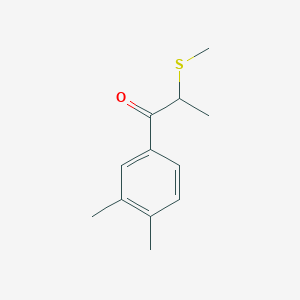
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
